molecular formula C8H8BrF B1611987 2-Bromo-4-ethyl-1-fluorobenzene CAS No. 891843-33-7

2-Bromo-4-ethyl-1-fluorobenzene

Cat. No. B1611987
Key on ui cas rn: 891843-33-7
M. Wt: 203.05 g/mol
InChI Key: CJXWORGKEZAUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07622585B2

Procedure details

To 84A (9.8 g, 45 mmol) in trifluoroacetic acid (20 mL) was added triethylsilane (14.3 mL, 90 mmol). After stirring at 50° C. for 6 h, the reaction was quenched with 100 mL of saturated NaHCO3 solution and extracted with diethyl ether (3×). The combined organic layers were washed with brine, dried over MgSO4, and concentrated. The resulting residue was distilled at 200° C. to give 84B (85% purity).
Name
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9](O)[CH3:10])[CH:5]=[CH:6][C:7]=1[F:8].C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[Br:1][C:2]1[CH:3]=[C:4]([CH2:9][CH3:10])[CH:5]=[CH:6][C:7]=1[F:8]

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
BrC=1C=C(C=CC1F)C(C)O
Name
Quantity
14.3 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring at 50° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 100 mL of saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was distilled at 200° C.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)CC)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.